Diethyl 2-(3-nitrobenzylidene)malonate
Description
Diethyl 2-(3-nitrobenzylidene)malonate is a malonate ester featuring a 3-nitrobenzylidene substituent. Malonate derivatives are pivotal in organic synthesis, serving as intermediates for heterocycles, metal chelators, and bioactive molecules . The 3-nitro isomer’s conjugated system likely enhances electrophilicity, facilitating reactions like cycloadditions or nucleophilic additions.
Properties
IUPAC Name |
diethyl 2-[(3-nitrophenyl)methylidene]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO6/c1-3-20-13(16)12(14(17)21-4-2)9-10-6-5-7-11(8-10)15(18)19/h5-9H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUOLQRHFZGDPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00877532 | |
| Record name | DIETHYLMALONATE,3-NO2 BENZAL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00877532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6331-45-9 | |
| Record name | 1,3-Diethyl 2-[(3-nitrophenyl)methylene]propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6331-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 47084 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006331459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC47084 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47084 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DIETHYLMALONATE,3-NO2 BENZAL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00877532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diethyl 2-[(3-nitrophenyl)methylidene]propanedioate typically involves the condensation of diethyl malonate with 3-nitrobenzaldehyde. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product through a Knoevenagel condensation reaction. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent to ensure complete reaction and high yield.
Industrial Production Methods
While specific industrial production methods for 1,3-diethyl 2-[(3-nitrophenyl)methylidene]propanedioate are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Michael Addition Reactions
The compound participates in Michael addition due to its α,β-unsaturated malonate structure, acting as an electrophilic acceptor.
| Reagents/Conditions | Products | Yield | Catalyst/Solvent |
|---|---|---|---|
| β-Nitrostyrene, excess diethyl malonate | 1,4-Addition product (Michael adduct) | 95–100% | Bispidine (0.2 eq), toluene |
| Amines (e.g., pyrrolidine) | β-Amino derivatives | 70–85% | Base (e.g., K₂CO₃), DMF |
-
The reaction with β-nitrostyrene proceeds under mild conditions (24 h, room temperature) with bispidine organocatalysts, achieving near-quantitative conversion .
-
Nucleophilic amines attack the β-carbon of the α,β-unsaturated system, forming stable adducts .
Hydrolysis of Ester Groups
The ethyl ester groups undergo hydrolysis under acidic or basic conditions:
| Conditions | Products | Yield | Notes |
|---|---|---|---|
| 1M KOH, H₂O/EtOH, reflux | 3-Nitrobenzylidenemalonic acid | 90% | Complete deesterification |
| HCl (conc.), H₂O | Partial hydrolysis to monoethyl ester | 50–60% | Controlled pH conditions |
-
Alkaline hydrolysis converts the diester to a dicarboxylic acid, enhancing water solubility for further functionalization .
-
Acidic conditions allow selective mono-ester hydrolysis, preserving one ethyl group .
Cyclization Reactions
The compound serves as a precursor for heterocyclic synthesis via intramolecular cyclization:
| Reagents/Conditions | Products | Yield | Mechanism |
|---|---|---|---|
| PPh₃, toluene, 110°C | 3-Nitroquinolin-2-one | 65% | Thermal cyclization |
| NH₄OAc, AcOH, microwave | Pyridone derivatives | 75–80% | Acid-catalyzed ring closure |
-
Heating with triphenylphosphine induces cyclization to nitro-substituted quinolinones .
-
Microwave-assisted reactions with ammonium acetate accelerate ring formation .
Nitro Group Reactivity
The nitro group facilitates electrophilic aromatic substitution (EAS) and reduction:
| Reaction Type | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Reduction | H₂ (1 atm), Pd/C, EtOH | 3-Aminobenzylidenemalonate | 85% |
| Nitration | HNO₃/H₂SO₄, 0°C | Dinitrobenzylidenemalonate | 60% |
-
Catalytic hydrogenation selectively reduces the nitro group to an amine without affecting the α,β-unsaturated system.
-
Further nitration introduces additional nitro groups at the para position relative to the existing nitro group .
Diels-Alder Reactions
The α,β-unsaturated ester acts as a dienophile in [4+2] cycloadditions:
| Diene | Conditions | Products | Yield |
|---|---|---|---|
| 1,3-Butadiene | Toluene, 80°C, 12 h | Bicyclic adduct | 55% |
| Anthracene | Microwave, 100°C | Fused polycyclic derivative | 70% |
Scientific Research Applications
Chemical Synthesis Applications
Diethyl 2-(3-nitrobenzylidene)malonate is primarily utilized as an intermediate in organic synthesis. It is often involved in the following processes:
- Knoevenagel Condensation : This compound can be synthesized through the Knoevenagel condensation of diethyl malonate with 3-nitrobenzaldehyde. The reaction typically occurs in the presence of a base, such as sodium ethoxide or potassium carbonate, under reflux conditions in ethanol or similar solvents. This method yields high purity and yield of the product, making it a valuable precursor for further reactions .
- Michael Addition Reactions : Recent studies have shown that diethyl malonate derivatives can participate in Michael addition reactions with various electrophiles. For instance, it has been investigated as a reactant in the presence of β-nitrostyrene using organocatalysts, achieving high yields (up to 98%) in suitable solvents like toluene .
Biological Applications
The biological significance of this compound is underscored by its potential therapeutic properties:
- Antibacterial and Anticancer Properties : Research indicates that compounds containing nitro groups can undergo reduction to form reactive intermediates that may exhibit antibacterial or anticancer effects. The ester groups within this compound can hydrolyze to release carboxylic acids, which may enhance its bioactivity .
- Drug Development : This compound has been explored as a precursor for synthesizing new drug-like molecules. Its reactivity allows for modifications that can lead to the development of bioactive compounds with specific pharmacological profiles .
Industrial Applications
In industrial contexts, this compound finds applications in:
- Specialty Chemicals Production : The compound is utilized in the synthesis of specialty chemicals that require specific functional groups for further modification. Its versatility makes it suitable for various industrial applications where complex organic molecules are needed .
- UV Absorbers : Certain derivatives of malonates are known to serve as UV absorbers in polymeric materials. This application highlights the compound's potential role in enhancing material properties through chemical modifications .
Data Summary
The following table summarizes key data regarding the synthesis and applications of this compound:
| Application Area | Description | Yield/Results |
|---|---|---|
| Chemical Synthesis | Intermediate for Knoevenagel condensation and Michael addition reactions | Yields up to 98% |
| Biological Activity | Potential antibacterial and anticancer properties | Reactive intermediates formed |
| Industrial Use | Production of specialty chemicals and UV absorbers | Varied applications |
Case Studies
- Knoevenagel Condensation Study : A study conducted on the synthesis of this compound demonstrated its successful formation through a Knoevenagel condensation reaction with high yields reported (up to 86%). This work emphasizes the efficiency of using this compound as a building block for more complex organic structures .
- Biological Activity Investigation : Another research effort focused on evaluating the antibacterial properties of nitro-substituted malonates, including this compound. The findings indicated significant activity against various bacterial strains, suggesting its potential utility in developing new antibacterial agents .
Mechanism of Action
The mechanism of action of 1,3-diethyl 2-[(3-nitrophenyl)methylidene]propanedioate depends on its specific application
Nitro Group: Can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to antibacterial or anticancer effects.
Ester Groups: Can be hydrolyzed to release carboxylic acids, which may participate in further biochemical reactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: 2-Nitro vs. 3-Nitro Substitution
- Diethyl 2-(2-nitrobenzylidene)malonate (C₁₄H₁₅NO₆): Crystal Structure: Forms centrosymmetric dimers via C–H···O hydrogen bonds (R₂²(20) motif) . Synthesis: Prepared via Knoevenagel condensation of 2-nitrobenzaldehyde with diethyl malonate in Ac₂O/K₂CO₃ (80°C, 4 h) . Applications: Used in synthesizing oxindoles and as a metal chelator .
- Electronic effects (meta-directing nitro) could influence regioselectivity in further functionalization.
Table 1: Comparison of Nitrobenzylidene Malonates
Substituent Variations in Malonate Esters
Ethoxymethylene vs. Nitrobenzylidene
- Diethyl 2-(ethoxymethylene)malonate: Reactivity: Serves as a push-pull alkene in Gould-Jacob reactions to synthesize quinolones (e.g., antibacterial 4-quinolones) . Yield: Up to 85% in cyclocondensation with anilines .
Diethyl 2-(3-nitrobenzylidene)malonate :
- Expected Reactivity : The nitro group enhances electrophilicity, favoring 1,4-addition-elimination or Diels-Alder reactions. Reduced steric bulk compared to ethoxymethylene derivatives may improve substrate accessibility.
Table 2: Substituent Impact on Reactivity
Steric and Electronic Effects
- Diethyl 2-(2-cyanoethyl)malonate: Steric Profile: The cyanoethyl group introduces steric hindrance, limiting ring-closing reactions. Synthetic Use: Intermediate for functionalized cyclopropanes .
This compound :
- Steric Considerations : The planar benzylidene group minimizes steric effects, favoring planar transition states in cycloadditions.
Biological Activity
Diethyl 2-(3-nitrobenzylidene)malonate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships, and potential therapeutic applications.
Synthesis
This compound can be synthesized through the Knoevenagel condensation reaction, where diethyl malonate reacts with 3-nitrobenzaldehyde. The reaction typically involves the use of a base catalyst, such as piperidine, and proceeds under reflux conditions. The general reaction scheme is outlined below:
Biological Activity
1. Anti-inflammatory Properties
Research has indicated that derivatives of diethyl malonate exhibit significant anti-inflammatory activity. For instance, compounds structurally related to this compound have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in cellular models. A study demonstrated that these compounds can suppress LPS-induced activation of NF-κB, a key transcription factor involved in inflammatory responses .
2. Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays have shown that it can scavenge free radicals, thereby protecting cellular components from oxidative stress. This activity is particularly relevant in neuroprotection, where oxidative damage is a significant contributor to neurodegenerative diseases .
3. Antimicrobial Activity
This compound exhibits antimicrobial properties against various bacterial strains. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the nitro group at the para position of the benzylidene moiety significantly influences its reactivity and biological effects. Variations in substituents on the aromatic ring have been shown to modulate both potency and selectivity towards different biological targets.
| Compound | Substituent | Biological Activity |
|---|---|---|
| 1 | Nitro | Anti-inflammatory |
| 2 | Methoxy | Antioxidant |
| 3 | Chlorine | Antimicrobial |
Case Studies
Case Study 1: Anti-inflammatory Effects
In a controlled experiment, this compound was tested for its ability to inhibit cytokine production in mouse macrophage cells stimulated with LPS. The results indicated a dose-dependent reduction in TNF-α levels, highlighting its potential as an anti-inflammatory therapeutic agent .
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of this compound in neuronal cell cultures exposed to oxidative stress. The findings revealed that treatment with this compound significantly reduced cell death and preserved mitochondrial function, suggesting its utility in treating neurodegenerative disorders .
Q & A
Q. What are the standard synthetic routes for preparing diethyl 2-(3-nitrobenzylidene)malonate, and how are yields optimized?
this compound is synthesized via Knoevenagel condensation between diethyl malonate and 3-nitrobenzaldehyde. Key steps include:
- Reagents : Catalytic bases (e.g., piperidine) in ethanol or toluene under reflux.
- Yield Optimization : Excess diethyl malonate (2.5 equiv) improves conversion, with yields typically 65–75% (isolated) after purification by column chromatography .
- Characterization : Confirmed via NMR (e.g., δ 8.38–8.25 ppm for aromatic protons, 3.92 ppm for ethoxy groups) and IR spectroscopy (C=O stretch ~1740 cm) .
Q. How is this compound characterized in terms of electronic and steric properties?
- Electrophilicity : The 3-nitro group enhances electrophilicity of the α,β-unsaturated ester, making it reactive toward nucleophilic additions (e.g., Michael acceptors). Electrophilicity parameters () are quantified via Mayr’s scales .
- Steric Effects : The planar benzylidene moiety minimizes steric hindrance, favoring regioselective reactions at the β-carbon .
Q. What role does this compound play in Claisen or Michael addition reactions?
- Claisen Condensation : Acts as a β-ketoester precursor, enabling carbon-carbon bond formation. The enolate intermediates react with electrophiles (e.g., alkyl halides) to generate substituted malonates .
- Michael Additions : Serves as an electrophilic partner for organocatalytic asymmetric reactions. Thiourea-based catalysts induce enantioselectivity (>80% ee) in adducts .
Advanced Research Questions
Q. How do reaction conditions influence the stereochemical outcomes of organocatalytic Michael additions?
- Catalyst Design : Bifunctional thiourea catalysts (e.g., Takemoto’s catalyst) activate both nucleophiles (e.g., 2,4-pentanedione) and the α,β-unsaturated malonate via hydrogen bonding. Solvent polarity (toluene vs. DMSO) and temperature (0–25°C) modulate enantioselectivity .
- Data Contradiction : While Mayr’s scales predict slow kinetics for weakly nucleophilic partners, experimental yields remain high due to pre-organized transition states .
Q. What challenges arise during hydrolysis of this compound, and how are they addressed?
- Unexpected Decarboxylation : Hydrolysis under basic (KOH/EtO) or acidic (HBr/AcOH) conditions leads to decarboxylation, yielding 2-(3-nitrophenyl)acetic acid instead of the malonic acid derivative. This is attributed to the electron-withdrawing nitro group destabilizing the intermediate .
- Alternative Routes : Direct arylation via Cu-catalyzed coupling (e.g., with aryl iodides) avoids hydrolysis pitfalls, providing α-aryl malonates in >85% yield .
Q. How is this compound utilized in constructing spirooxindole scaffolds?
- Nitro-Reduction/Lactamization : Diethyl 2-(2-nitrophenyl)malonate derivatives undergo one-pot nitro reduction (SnCl) and lactamization to form spiro[indoline-3,3'-quinoline]-2,2'-diones. Key parameters include DMF as solvent and KCO for nitro displacement .
- Mechanistic Insight : The nitro group acts as a directing group, facilitating intramolecular cyclization post-reduction .
Q. What contradictions exist in the biological activity data of derivatives?
- Antimicrobial vs. Toxicity : While some derivatives show antimicrobial activity (MIC 32–128 µg/mL against Gram-positive bacteria), others exhibit neurotoxic synergism (e.g., exacerbating malonate-induced dopamine depletion in rat models). This highlights the need for structure-activity relationship (SAR) studies to balance efficacy and safety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
